5-(Sec-butyl)isoxazol-3-amine
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Overview
Description
5-(Sec-butyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sec-butyl)isoxazol-3-amine can be achieved through several methods. One common approach involves the cycloaddition of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl3) to form substituted isoxazoles . Another method includes the oxidation of propargylamines to oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . Additionally, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions can yield 3-substituted isoxazoles .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot methods, such as the microwave-assisted synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine, are preferred for their efficiency and reduced reaction times . These methods are designed to be cost-effective and environmentally friendly, minimizing waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-(Sec-butyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium hypochlorite, tert-butyl nitrite.
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C).
Catalysts: Gold(III) chloride (AuCl3), copper(I) chloride (CuCl).
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
5-(Sec-butyl)isoxazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Sec-butyl)isoxazol-3-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the phosphorylation of FLT3, leading to the suppression of tumor growth in certain cancer models . The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin and research tool in neuroscience.
Uniqueness
5-(Sec-butyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-butan-2-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-5(2)6-4-7(8)9-10-6/h4-5H,3H2,1-2H3,(H2,8,9) |
InChI Key |
AABKRGPYNKNDNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=NO1)N |
Origin of Product |
United States |
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